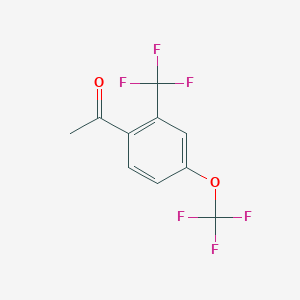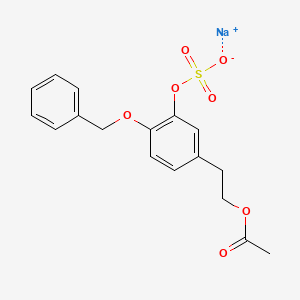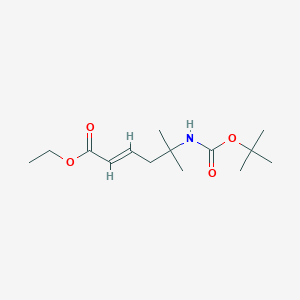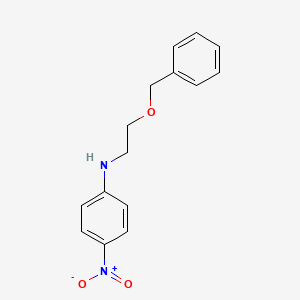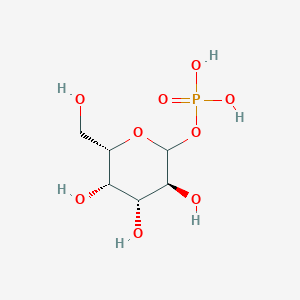
L-Galactose 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Galactose 1-phosphate: is a galactose phosphate compound with the L-configuration and the phosphate group at the 1-position. It plays a crucial role in the metabolism of galactose, particularly in the Leloir pathway, which is responsible for converting galactose into glucose . This compound is significant in various biological processes and has implications in genetic disorders such as galactosemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Galactose 1-phosphate can be synthesized enzymatically through the phosphorolysis of lactose using lactose phosphorylase enzymes. This method involves the use of permeabilized Escherichia coli cells containing the lactose phosphorylase enzyme, which catalyzes the conversion of lactose into this compound and glucose . The reaction mixture is then purified using anion-exchange chromatography and ethanol precipitation to obtain highly pure this compound .
Industrial Production Methods: The industrial production of this compound typically involves the use of biocatalytic processes due to their efficiency and selectivity. The use of engineered enzymes, such as lactose phosphorylase, allows for the large-scale production of this compound from inexpensive and abundant substrates like lactose .
Chemical Reactions Analysis
Types of Reactions: L-Galactose 1-phosphate undergoes various chemical reactions, including:
Phosphorolysis: The enzymatic cleavage of lactose to produce this compound and glucose.
Hydrolysis: The conversion of this compound to L-Galactose by the action of this compound phosphatase.
Common Reagents and Conditions:
Lactose phosphorylase: Used in the phosphorolysis of lactose to produce this compound.
This compound phosphatase: Catalyzes the hydrolysis of this compound to L-Galactose.
Major Products Formed:
Scientific Research Applications
L-Galactose 1-phosphate has several scientific research applications, including:
Mechanism of Action
L-Galactose 1-phosphate exerts its effects primarily through its role in the Leloir pathway of galactose metabolism. The enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes the conversion of this compound to glucose-1-phosphate and UDP-galactose . This reaction is essential for the proper utilization of galactose in cells and is regulated by various molecular targets and pathways, including the FOXO3 gene .
Comparison with Similar Compounds
D-Galactose 1-phosphate: An epimer of L-Galactose 1-phosphate with similar metabolic functions.
Myo-Inositol 1-phosphate: Another sugar phosphate involved in ascorbate biosynthesis.
Uniqueness: this compound is unique due to its specific role in the Leloir pathway and its involvement in the biosynthesis of ascorbate in plants . Its enzymatic production methods and applications in various fields also distinguish it from other similar compounds .
Properties
CAS No. |
210100-25-7 |
|---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6?/m0/s1 |
InChI Key |
HXXFSFRBOHSIMQ-DHVFOXMCSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)



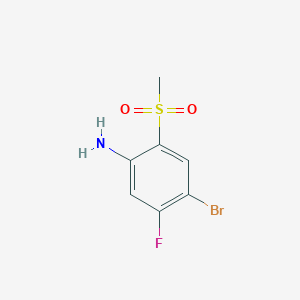
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
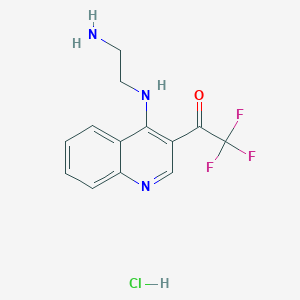
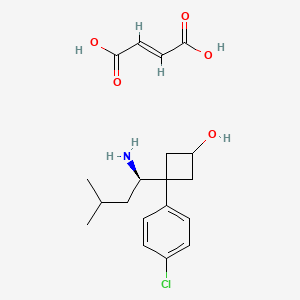
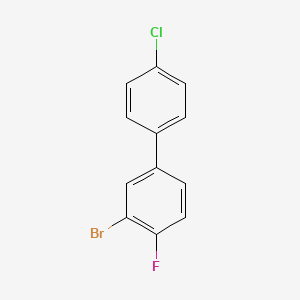
![(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one](/img/structure/B13433868.png)
